molecular formula C9H8N2S B1619577 2-Methylquinazoline-4-thiol CAS No. 6484-28-2

2-Methylquinazoline-4-thiol

Cat. No.: B1619577
CAS No.: 6484-28-2
M. Wt: 176.24 g/mol
InChI Key: MPFMDBDLIURSOD-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing six-membered heterocyclic compounds known for their significant biopharmaceutical activities.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which 2-methylquinazoline-4-thiol belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets.

Mode of Action

Quinazoline derivatives have been reported to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes at the molecular level, potentially altering the function of the target proteins or enzymes.

Biochemical Pathways

Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, a 2-methylquinazoline derivative has been reported to inhibit HDAC6 activity, suggesting potential involvement in histone modification pathways .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its molecular weight and structure . The molecular weight of this compound is 176.238 , which could potentially influence its absorption and distribution in the body.

Result of Action

Based on the known activities of quinazoline derivatives, it can be inferred that the compound may induce changes at the cellular level, potentially affecting cell proliferation, signaling pathways, or metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide has been shown to be influenced by the nature of the alkylating agent, solvent, and temperature .

Biochemical Analysis

Biochemical Properties

2-Methylquinazoline-4-thiol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with thiol-containing enzymes, where this compound can act as a modulator. This compound can form covalent bonds with the thiol groups of cysteine residues in proteins, potentially altering their structure and activity . Additionally, this compound has been observed to interact with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can modulate the activity of extracellular signal-regulated kinases (ERK), which are crucial for cell signaling and survival . This modulation can lead to changes in gene expression and cellular responses to external stimuli. Moreover, this compound has been reported to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, this compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure . Additionally, its interaction with metal ions can result in the formation of stable complexes, which can further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of this compound with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and transporters, which can affect its biochemical activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazoline-4-thiol typically involves the reaction of anthranilic acid with amides. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization and subsequent thiolation to yield this compound . Another approach involves the alkylation of 2-methylquinazoline-4-thione with alkylating agents such as propyl iodide in the presence of sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinazoline-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

IUPAC Name

2-methyl-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMDBDLIURSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352470
Record name 2-methylquinazoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-28-2
Record name NSC35059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinazoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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